molecular formula C11H9BrN2O B1523041 5-Bromo-3-phenoxypyridin-2-amine CAS No. 953045-12-0

5-Bromo-3-phenoxypyridin-2-amine

Cat. No. B1523041
CAS RN: 953045-12-0
M. Wt: 265.11 g/mol
InChI Key: MDOCAWSPADWUMV-UHFFFAOYSA-N
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Description

5-Bromo-3-phenoxypyridin-2-amine is a chemical compound with the CAS Number: 953045-12-0 . It has a molecular weight of 265.11 . The compound is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-phenoxypyridin-2-amine is 1S/C11H9BrN2O/c12-8-6-10 (11 (13)14-7-8)15-9-4-2-1-3-5-9/h1-7H, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-3-phenoxypyridin-2-amine is a yellow to brown solid at room temperature . It has a molecular weight of 265.11 .

Scientific Research Applications

Synthesis of Pyridine Derivatives

5-Bromo-3-phenoxypyridin-2-amine: serves as a precursor in the synthesis of various pyridine derivatives. These derivatives are synthesized through reactions like Suzuki cross-coupling, which can lead to compounds with potential applications in medicinal chemistry and material science .

Biological Activity Studies

This compound can be used to create derivatives that are then tested for biological activities. For instance, anti-thrombolytic, biofilm inhibition, and haemolytic activities are areas of interest where these derivatives could play a significant role .

Quantum Mechanical Investigations

Researchers utilize 5-Bromo-3-phenoxypyridin-2-amine to develop new compounds that are then analyzed using quantum mechanical methods. These studies can reveal information about the electronic structure and reactivity of the molecules, which is crucial for designing drugs and materials with specific properties .

Liquid Crystal Research

Derivatives of 5-Bromo-3-phenoxypyridin-2-amine may be investigated as potential chiral dopants for liquid crystals. The compound’s structure allows for modifications that can influence the liquid crystal’s properties, such as phase stability and optical activity .

Chemical Synthesis

In chemical synthesis, this compound is used for its reactivity with various reagents to produce a wide range of products. Its phenoxypyridin moiety is particularly reactive, making it a valuable building block in synthetic chemistry .

Material Science Applications

The synthesized derivatives from 5-Bromo-3-phenoxypyridin-2-amine can be used to create new materials with unique properties. These materials could have applications in electronics, photonics, or as catalysts in various chemical reactions .

Reference Standards for Pharmaceutical Testing

5-Bromo-3-phenoxypyridin-2-amine: is also used to create reference standards that are essential for the pharmaceutical industry. These standards help ensure the identity, quality, purity, and strength of pharmaceutical products .

Custom Synthesis and Procurement

This compound is often used in custom synthesis services, where companies provide tailored solutions for their clients’ research and development needs. It can also be sourced and procured for specific research applications, demonstrating its versatility in scientific research .

Safety and Hazards

The safety information available indicates that 5-Bromo-3-phenoxypyridin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-bromo-3-phenoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOCAWSPADWUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-phenoxypyridin-2-amine

Synthesis routes and methods I

Procedure details

3-Phenoxypyridin-2-amine (20.50 g, 110.1 mmol) was placed in acetic acid (50 mL) and cooled to 0° C. Bromine (d 3.12) (7.049 mL, 137.6 mmol) was slowly added and the reaction mixture was stirred for 1 hour. The reaction mixture was poured onto saturated sodium bisulfite and ice and allowed to sit overnight. Solids were removed by filtration and washed with water to give pure 5-bromo-3-phenoxypyridin-2-amine. The filtrate was then extracted with CH2Cl2 several times, combined, and washed with water. Organic layer was dried, filtered, and concentrated. The residue was purified by silica gel (5-20% EtOAc in hexanes) to give additional 5-bromo-3-phenoxypyridin-2-amine (total yield: 22.69 g, 77.74% yield).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
7.049 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 3 L flask was charged with 3-phenoxypyridin-2-amine (63.6 g, 342 mmol) and CHCl3 (1500 mL). The reaction was cooled to 0° C. and bromine (21.0 mL, 410 mmol) was added dropwise. The reaction was stirred for 1 hour. Another 1 mL of bromine was added and the reaction was poured into saturated aqueous NaHCO3 (1500 mL) and extracted with CH2Cl2. The organic layer was dried with sodium sulfate and 25 g charcoal. The mixture was filtered through Celite and concentrated in vacuo. The residue was dissolved in CH2Cl2 and passed through a plug of silica (1 L) eluting with 30% EtOAc/Hexanes to afford 5-bromo-3-phenoxypyridin-2-amine (64.02 g, 70.70% yield).
Quantity
63.6 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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